molecular formula C13H15N B13192802 N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13192802
M. Wt: 185.26 g/mol
InChI Key: KAKOSJKZQFWHRT-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of alkylamines. This compound is characterized by the presence of a tetrahydronaphthalene ring system substituted with a propynyl group and an amine group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This reaction typically proceeds under mild conditions and can be facilitated by the presence of a base such as potassium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets through its functional groups. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, facilitating the generation of reactive oxygen species such as singlet oxygen and superoxide radicals . These reactive species then participate in the transformation of the compound into formamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its tetrahydronaphthalene ring system, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C13H15N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-4,6,8,13-14H,5,7,9-10H2

InChI Key

KAKOSJKZQFWHRT-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCCC2=CC=CC=C12

Origin of Product

United States

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